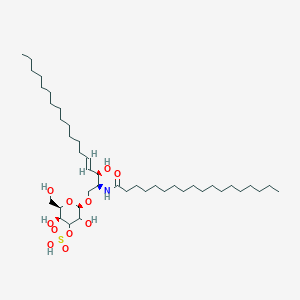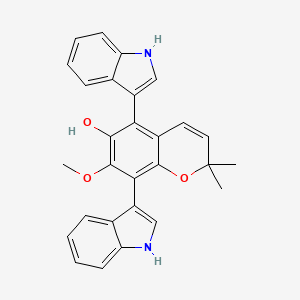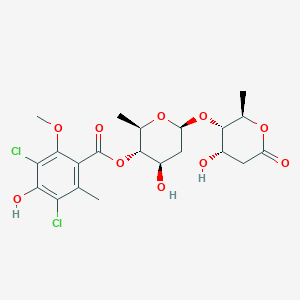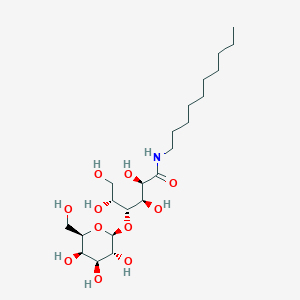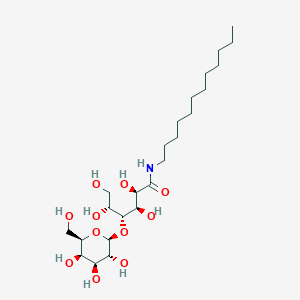![molecular formula C41H83N2O6P B3026373 [(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 54336-69-5](/img/structure/B3026373.png)
[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
描述
C18 Sphingomyelin is a naturally occurring form of sphingomyelin. C18 Sphingomyelin is increased by approximately 35-fold in CCD-112 colon fibroblasts compared with HCT116 human colorectal carcinoma cells. C18 Sphingomyelin has been used as an internal standard for the quantification of sphingolipid metabolites. This product is a mixture of the D-erythro and L-threo isomers of C18 sphingomyelin.
作用机制
Target of Action
N-Stearoyl-D-Sphingomyelin, a sphingolipid, primarily targets Phospholipase Cδ1 (PLCδ1) . PLCδ1 is an enzyme that plays a crucial role in cellular signaling processes.
Mode of Action
N-Stearoyl-D-Sphingomyelin interacts with its target, PLCδ1, by inhibiting its activity . This inhibition can lead to changes in the cellular signaling pathways regulated by PLCδ1.
Biochemical Pathways
The primary biochemical pathway affected by N-Stearoyl-D-Sphingomyelin involves the hydrolysis of sphingomyelin. Sphingomyelinases, enzymes that hydrolyze sphingomyelin, release ceramide and create a cascade of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids have specific signaling capacities and are involved in various cellular processes such as cell proliferation, cell death, and contraction of cardiac and vascular myocytes .
Result of Action
The inhibition of PLCδ1 by N-Stearoyl-D-Sphingomyelin can lead to alterations in cellular signaling pathways. For instance, it can affect cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, it has been observed that serum levels of N-Stearoyl-Sphingosine (C18Cer) and Stearoyl Sphingomyelin (C18SM) significantly increase after vitamin D3 supplementation, suggesting a potential role in lipid metabolism .
Action Environment
The action of N-Stearoyl-D-Sphingomyelin can be influenced by various environmental factors. For instance, the presence of cholesterol can alter the interaction of N-Stearoyl-D-Sphingomyelin with the cell membrane . Additionally, the formation of sphingomyelin-rich domains in the cell membrane can be affected by the surrounding lipids .
生化分析
Biochemical Properties
N-STEAROYL-D-SPHINGOMYELIN interacts with a variety of enzymes and proteins. One of the key interactions is with Phospholipase Cδ1 (PLCδ1), an enzyme involved in the phosphoinositide pathway . This interaction influences the activity of PLCδ1, thereby affecting the biochemical reactions it is involved in .
Cellular Effects
N-STEAROYL-D-SPHINGOMYELIN has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of PLCδ1, which plays a crucial role in intracellular signal transduction .
Molecular Mechanism
The molecular mechanism of N-STEAROYL-D-SPHINGOMYELIN involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of PLCδ1, thereby affecting the phosphoinositide pathway and influencing intracellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-STEAROYL-D-SPHINGOMYELIN can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-STEAROYL-D-SPHINGOMYELIN can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-STEAROYL-D-SPHINGOMYELIN is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-STEAROYL-D-SPHINGOMYELIN is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-STEAROYL-D-SPHINGOMYELIN and its effects on its activity or function are crucial aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLRGMMMAHREN-NWBJSICCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346504 | |
| Record name | Sphingomyelin d18:1-C18:0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54336-69-5 | |
| Record name | Sphingomyelin d18:1-C18:0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


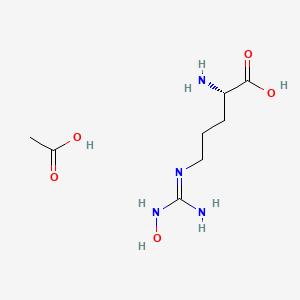
![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)
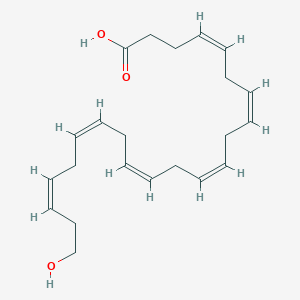
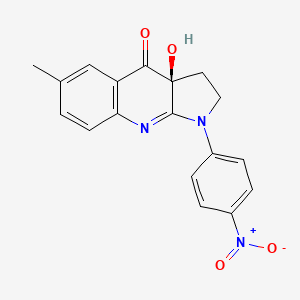
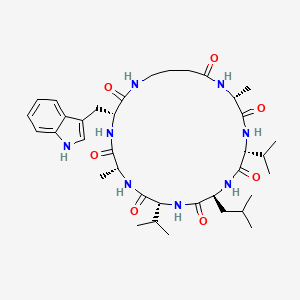
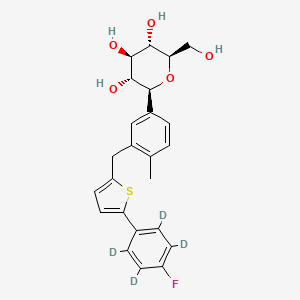
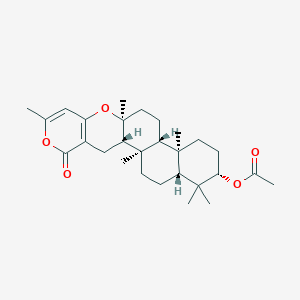
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B3026303.png)
